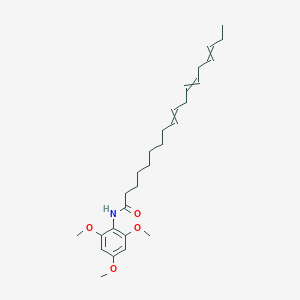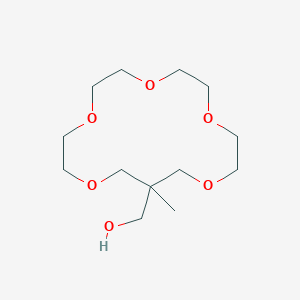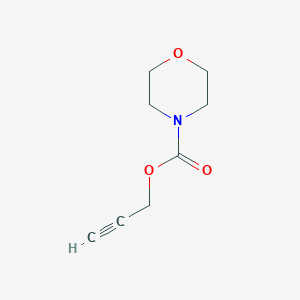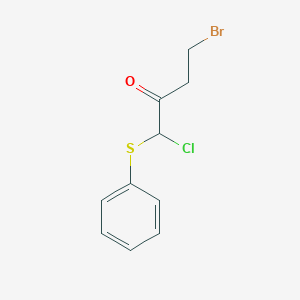
4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one is an organic compound characterized by the presence of bromine, chlorine, and a phenylsulfanyl group attached to a butan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one typically involves the following steps:
Chlorination: The chlorination step involves the addition of chlorine (Cl₂) to the compound, which can be facilitated by using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Phenylsulfanyl Group Introduction: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a phenylthiol (C₆H₅SH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
科学的研究の応用
4-Bromo-1-chloro-1-(phenylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
4-Bromo-1-chlorobutane: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
1-Chloro-4-bromobenzene: Contains a benzene ring but lacks the butan-2-one backbone, resulting in different reactivity and applications.
Phenacyl bromide: Contains a phenyl group and a bromine atom but lacks the chlorinated butan-2-one structure.
特性
| 113502-90-2 | |
分子式 |
C10H10BrClOS |
分子量 |
293.61 g/mol |
IUPAC名 |
4-bromo-1-chloro-1-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-7-6-9(13)10(12)14-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChIキー |
NWKHEMFLNXJGJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC(C(=O)CCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
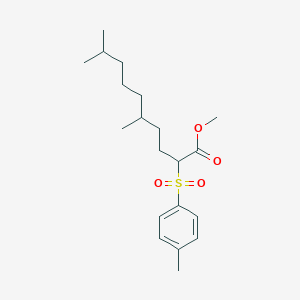
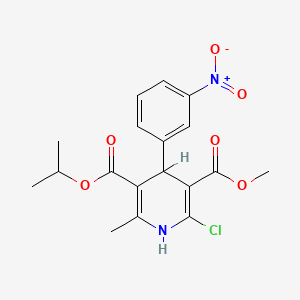
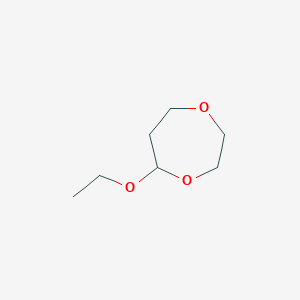
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
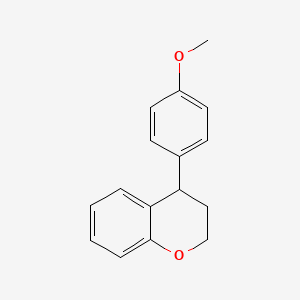
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/no-structure.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
